Cas no 754-25-6 (Stannane,trimethyl(trifluoromethyl)-)

Stannane,trimethyl(trifluoromethyl)- structure
754-25-6 structure
Product Name:Stannane,trimethyl(trifluoromethyl)-
CAS No:754-25-6
Molecular Formula:C4H9F3SN
Molecular Weight:282.81800
CID:562488
PubChem ID:23235550

Stannane,trimethyl(trifluoromethyl)- Properties

Names and Identifiers

    • Stannane,trimethyl(trifluoromethyl)-
    • trimethyl(1,1,2,2,2-pentafluoroethyl)stannane
    • TRIMETHYL(PENTAFLUOROETHYL)STANNANE
    • (Trifluoromethyl)trimethylstannane
    • Stannane,trimethyl(trifluoromethyl)
    • Tin,trimethyl(trifluoromethyl)-(6CI,7CI)
    • trifluoromethyltrimethyltin
    • trimethyl (trifluoro methyl) stannane
    • trimethyl(trifluoromethyl)tin
    • Trimethyl-trifluormethyl-stannan
    • AKOS005259286
    • DTXSID70631406
    • HAJHWZJFYVOKED-UHFFFAOYSA-N
    • 754-25-6
    • trimethyl(perfluoroethyl)stannane
    • InChIKey: HAJHWZJFYVOKED-UHFFFAOYSA-N
    • Inchi: InChI=1S/C2F5.3CH3.Sn/c3-1(4)2(5,6)7;;;;/h;3*1H3;
    • SMILES: C[Sn](C)(C)C(C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 283.96500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 283.964644g/mol
  • Heavy Atom Count: 11
  • Complexity: 142
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • LogP: 3.48130
  • PSA: 0.00000

Stannane,trimethyl(trifluoromethyl)- Related Literature

  • 1. Synthesis of (diphenylphosphinothioyl)methyldiphenylphosphoniomethanide complexes of gold and silver. X-Ray structure of [Au(C6F5){SPh2PCH[Au(C6F5)]PPh2Me}]
    Rafael Usón,Antonio Laguna,Mariano Laguna,M. Nieves Fraile,Isabel Lázaro,M. Concepción Gimeno,Peter G. Jones,Christa Reihs (née Fittschen),George M. Sheldrick J. Chem. Soc. Dalton Trans. 1990 333
  • 2. Metallacarboranes derived from the [C2B10H12]2– anion. The preparation, molecular structure, and properties of [4-(dppe)-4-Pd-1,6-C2B10H12], [4,4,4-H(PPh3)2-2-OMe-4-Ir-1,6-C2B10H11], and [3-(dppe)-3-Pt-1,2-C2B9H11]
    Nathaniel W. Alcock,John G. Taylor,Malcolm G. H. Wallbridge J. Chem. Soc. Dalton Trans. 1987 1805
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